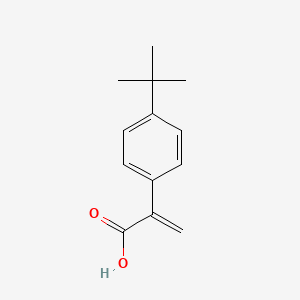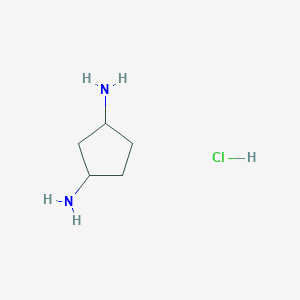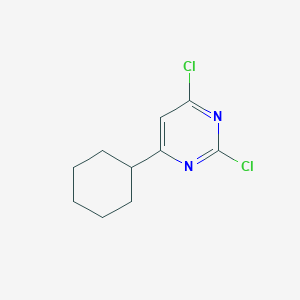
2,4-Dichloro-6-cyclohexylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-cyclohexylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclohexyl group at position 6. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-cyclohexylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine, which is then subjected to a substitution reaction with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The final product is purified through crystallization or chromatography techniques to meet industrial standards .
化学反应分析
Types of Reactions
2,4-Dichloro-6-cyclohexylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine derivatives with extended conjugation, and various heterocyclic compounds .
科学研究应用
2,4-Dichloro-6-cyclohexylpyrimidine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-6-cyclohexylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit DNA synthesis by binding to nucleotide-binding sites, thereby affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-phenylpyrimidine
- 2,4-Dichloro-6-ethylpyrimidine
Uniqueness
2,4-Dichloro-6-cyclohexylpyrimidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
属性
分子式 |
C10H12Cl2N2 |
|---|---|
分子量 |
231.12 g/mol |
IUPAC 名称 |
2,4-dichloro-6-cyclohexylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI 键 |
XYCQMHOEZOGUTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)

![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
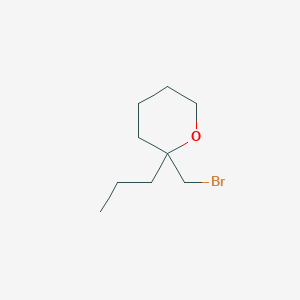
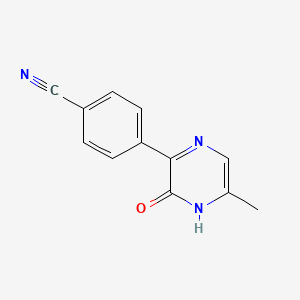


![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)

